molecular formula C19H14N4O4 B3546490 2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide

2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide

Cat. No.: B3546490
M. Wt: 362.3 g/mol
InChI Key: VQZHRVXMOHFLDK-UHFFFAOYSA-N
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Description

2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide is an organic compound that belongs to the class of benzanilides This compound features a nitro group attached to a benzoyl moiety, which is further connected to an amino group and a pyridinylbenzamide structure

Preparation Methods

The synthesis of 2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide typically involves multiple steps. One common method includes the nitration of benzoyl chloride to introduce the nitro group, followed by the reaction with an amine to form the amide bond. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as thionyl chloride. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide can be compared with other benzanilides and nitrobenzoyl derivatives. Similar compounds include:

  • 3,5-dichloro-2-[(3-nitrobenzoyl)amino]-N-(2-phenylethyl)benzamide
  • 4-{2,4-bis[(3-nitrobenzoyl)amino]phenoxy}phthalic acid These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the nitrobenzoyl and pyridinylbenzamide moieties in this compound contributes to its distinct properties and potential applications.

Properties

IUPAC Name

2-[(3-nitrobenzoyl)amino]-N-pyridin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c24-18(13-4-3-5-15(12-13)23(26)27)22-17-7-2-1-6-16(17)19(25)21-14-8-10-20-11-9-14/h1-12H,(H,22,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZHRVXMOHFLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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